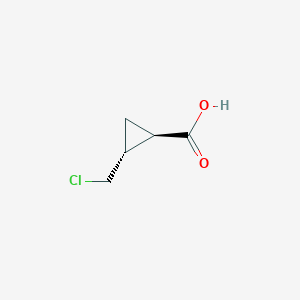

trans-2-(Chloromethyl)cyclopropanecarboxylic acid

Description

Halogen-Substituted Cyclopropanes

Donor-Substituted Cyclopropanes

- trans-1,2-Bis(dimethylamino)cyclopropane : NMe₂ groups act as σ-donors, elongating the distal bond to 1.53 Å and shortening vicinal bonds to 1.49 Å.

Table 2: Substituent Effects on Cyclopropane Geometry

| Substituent Type | Example Compound | Distal Bond (Å) | Vicinal Bond (Å) | |

|---|---|---|---|---|

| σ-Acceptor | trans-2-(ClCH₂)C₃H₄COOH | 1.48 | 1.53 | |

| σ-Donor | trans-1,2-Bis(NMe₂)C₃H₄ | 1.53 | 1.49 | |

| π-Acceptor | cis-1,2-Dicyano-C₃H₄ | 1.46 | 1.56 |

Properties

IUPAC Name |

(1R,2R)-2-(chloromethyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO2/c6-2-3-1-4(3)5(7)8/h3-4H,1-2H2,(H,7,8)/t3-,4+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMFMZALCNUPDJ-IUYQGCFVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(Chloromethyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of suitable precursors followed by chloromethylation and carboxylation reactions. One common method involves the reaction of cyclopropane derivatives with chloromethyl reagents under controlled conditions to introduce the chloromethyl group. Subsequent carboxylation can be achieved using carbon dioxide or carboxylating agents under appropriate conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques to isolate the desired product .

Chemical Reactions Analysis

Cyclopropane Ring Reactivity

The strained cyclopropane ring undergoes selective cleavage under acidic or basic conditions, influenced by substituents:

Acid-Catalyzed Ring Opening

-

Mechanism : Protonation induces Cl–C2 bond cleavage, forming 4-phenyl-2-butanone (retention of configuration) and 3-phenyl-2-butanone (via competing pathways) .

-

Stereochemical Outcome : Retention at the benzylic carbon due to SE2-like transition state (Figure 1) .

Base-Catalyzed Ring Opening

-

Mechanism : Deprotonation triggers inversion at the benzylic carbon, yielding 4-phenyl-2-butanone exclusively (Figure 2) .

| Condition | Product | Stereochemical Outcome | Yield | Reference |

|---|---|---|---|---|

| Acid (HCl) | 4-Phenyl-2-butanone | Retention | 75–90% | |

| Base (NaOH) | 4-Phenyl-2-butanone | Inversion | >95% |

Chloromethyl Group Reactions

The chloromethyl group participates in nucleophilic substitutions and eliminations:

SN2 Substitution

-

Conditions : Reaction with NaCN or NaN3 in polar aprotic solvents (DMF, 60°C) .

-

Products : Cyanomethyl or azidomethyl derivatives (Table 2).

-

Limitations : Steric hindrance from the cyclopropane ring reduces reactivity compared to linear analogs .

Elimination

| Reagent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| NaCN | Cyanomethyl derivative | DMF, 60°C | 65% | |

| NaN3 | Azidomethyl derivative | DMF, 60°C | 72% | |

| KOtBu | Allylic alcohol | THF, 25°C | 58% |

Carboxylic Acid Functionalization

The carboxylic acid undergoes typical derivatization reactions:

Esterification

Amidation

Reduction

| Reaction | Reagent/ Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | MeOH, H2SO4 | Methyl ester | 95% | |

| Amidation | EDCI/HOBt, R-NH2 | Cyclopropylamide | 82% | |

| Reduction | LiAlH4, THF | Primary alcohol | 88% |

Electrophilic Halogenation

Electrophilic bromination at the cyclopropane ring proceeds with inversion of configuration :

Thermal Rearrangements

Under pyrolysis (200°C), the cyclopropane ring undergoes disrotatory opening to form allyl cations, consistent with Woodward-Hoffmann rules :

Key Mechanistic Insights

-

Ring Strain Effects : The cyclopropane ring accelerates reactions via transition-state stabilization .

-

Steric Guidance : Chloromethyl and carboxylic acid groups direct regioselectivity in substitutions .

-

Stereoelectronic Factors : Orbital interactions (e.g., σ→σ* donations) stabilize intermediates in Li/Mg carbenoid reactions .

Scientific Research Applications

Organic Synthesis

Trans-2-(Chloromethyl)cyclopropanecarboxylic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its unique three-membered cyclopropane ring allows for various chemical reactions, including:

- Reactivity with Nucleophiles : The chloromethyl group can participate in nucleophilic substitution reactions, making it useful for creating new carbon-carbon and carbon-heteroatom bonds.

- Cycloaddition Reactions : The cyclopropane structure can undergo cycloaddition reactions, which are valuable for synthesizing larger cyclic compounds or introducing functional groups into existing frameworks.

Medicinal Chemistry

The compound is being studied for its potential therapeutic applications, particularly in relation to its biological activity. Preliminary research suggests that this compound may inhibit specific enzymes involved in inflammatory pathways. This could position it as a candidate for:

- Anti-inflammatory Agents : Compounds with similar structures have shown promise in modulating inflammatory responses, indicating that further studies on this compound could lead to the development of new anti-inflammatory drugs.

- GPR120 Modulation : Research indicates that cyclopropanecarboxylic acids can act as modulators of GPR120, a receptor implicated in metabolic diseases such as diabetes and obesity. This suggests potential applications in treating metabolic disorders .

Agricultural Applications

This compound may also find applications in agricultural chemistry. Its structural properties allow it to be utilized as an intermediate in the synthesis of agrochemicals, particularly:

- Pesticides : The compound can be used to synthesize pyrethroid-type insecticides, which are known for their efficacy against a range of agricultural pests while exhibiting low toxicity to mammals .

- Fungicides and Herbicides : Given its reactivity, it may serve as a precursor for developing new fungicidal and herbicidal agents.

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of trans-2-(Chloromethyl)cyclopropanecarboxylic acid involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on target molecules, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares trans-2-(Chloromethyl)cyclopropanecarboxylic acid with key analogs, highlighting substituent effects:

Stability and Reactivity

- The chloromethyl group’s lability under basic or nucleophilic conditions contrasts with the stability of trifluoromethyl or aryl substituents. For instance, trans-2-(Trifluoromethyl)cyclopropanecarboxylic acid (Storage: 2–8°C) is less prone to hydrolysis than the chloromethyl analog .

- Ester derivatives (e.g., methyl ester in ) improve stability but require enzymatic cleavage for activation .

Biological Activity

Trans-2-(Chloromethyl)cyclopropanecarboxylic acid is a cyclopropane derivative characterized by the presence of a chloromethyl group and a carboxylic acid functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. The following sections will explore its biological activity, chemical properties, mechanisms of action, and relevant case studies.

- Chemical Formula : CHOCl

- Molecular Weight : 134.56 g/mol

- Structural Features : The unique arrangement of functional groups in this compound contributes to its distinct reactivity and biological activity.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets:

- Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic sites on target molecules, potentially leading to enzyme inhibition or modulation of biochemical pathways.

- Hydrogen Bonding : The carboxylic acid group can engage in hydrogen bonding, influencing interactions with proteins and other biomolecules.

- Enzyme Interaction : Preliminary studies suggest that compounds with similar structures may inhibit specific enzymes involved in inflammatory pathways, indicating that this compound could exhibit anti-inflammatory properties.

Biological Activity Overview

The biological activities associated with this compound include:

Comparative Analysis with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| Cyclopropanecarboxylic Acid | Lacks chloromethyl group | Less reactive; minimal biological activity |

| 2-(Bromomethyl)cyclopropanecarboxylic Acid | Bromine instead of chlorine | Different reactivity; potential applications in similar fields |

| 2-(Hydroxymethyl)cyclopropanecarboxylic Acid | Hydroxymethyl group present | Potentially different biological interactions |

This compound stands out due to the combination of both chloromethyl and carboxylic acid groups, enhancing its versatility in chemical synthesis and biological applications.

Case Studies and Research Findings

- Synthesis and Characterization : Research indicates that this compound can be synthesized via nucleophilic substitution reactions involving epichlorohydrin and phenolic compounds. This synthesis pathway is crucial for developing derivatives with enhanced biological activity .

- Inflammatory Pathway Modulation : A study highlighted the potential of similar cyclopropane derivatives to inhibit enzymes like COX (Cyclooxygenase), which are pivotal in inflammatory responses. While direct studies on this compound are scarce, the implications suggest it may have comparable effects .

- Developmental Toxicity Studies : Although primarily focused on pyrethroid insecticides, research on cyclopropane derivatives indicates potential neurotoxic effects at high doses. This raises questions about the safety profile of compounds like this compound when used in pharmacological applications .

Q & A

Q. What synthetic strategies are effective for preparing enantiopure trans-2-(chloromethyl)cyclopropanecarboxylic acid?

The stereoselective synthesis of trans-substituted cyclopropane derivatives often employs a chiral pool approach or asymmetric catalysis . For example, stereocontrol can be achieved via cyclopropanation of allylic chlorides using transition-metal catalysts (e.g., Rh or Cu) to favor the trans-configuration . Post-synthesis, enantiomeric purity is typically verified using chiral HPLC or polarimetry. Key steps include:

Q. How can the structural stability of this compound be assessed under varying experimental conditions?

Stability studies should focus on:

- Thermal degradation : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.

- pH-dependent hydrolysis : Monitor the compound’s integrity via LC-MS in buffers (pH 1–13) to assess susceptibility to ring-opening or decarboxylation.

- Light sensitivity : Conduct accelerated UV-Vis exposure tests (e.g., 254 nm for 24–72 hours) followed by NMR analysis to detect photodegradation products .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in coupling reactions?

The chloromethyl group enhances electrophilicity, enabling nucleophilic substitution (e.g., with amines or thiols) or cross-coupling reactions (e.g., Suzuki–Miyaura with aryl boronic acids). For example:

- Activation of the carboxylic acid via oxalyl chloride forms an acyl chloride intermediate, which reacts with nucleophiles (e.g., amines) to yield amides .

- Density functional theory (DFT) calculations can model transition states to predict regioselectivity in reactions involving the strained cyclopropane ring .

Q. How do stereoelectronic effects influence the biological activity of this compound derivatives?

The trans-configuration imposes distinct conformational constraints , affecting binding to biological targets. For instance:

- In receptor-ligand studies, the cyclopropane’s rigid structure can mimic peptide backbones, enhancing selectivity for enzymes like GPR130 or dopaminergic receptors .

- Structure-activity relationship (SAR) studies comparing trans vs. cis isomers reveal differences in potency due to altered hydrogen-bonding or steric interactions .

Q. What analytical methods resolve contradictions in characterizing cyclopropane ring strain in this compound?

Conflicting data on ring strain (e.g., from XRD vs. computational models) can be addressed via:

- X-ray crystallography : Direct measurement of bond angles (e.g., C-C-C angles < 60° indicate high strain).

- Infrared spectroscopy : Stretching frequencies of C-Cl and C=O bonds shift due to strain-induced electron redistribution.

- NMR coupling constants (e.g., ) to confirm trans-configuration and assess torsional strain .

Methodological Considerations

Q. How to design experiments for quantifying the metabolic fate of this compound in vitro?

- Isotopic labeling : Synthesize -labeled compound to track metabolites via scintillation counting.

- Microsomal assays : Incubate with liver microsomes (human/rat) and analyze using LC-MS/MS to identify phase I/II metabolites.

- CYP450 inhibition studies : Use fluorogenic probes to assess interactions with cytochrome P450 enzymes .

Q. What computational tools predict the pharmacokinetic properties of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.